6-fluoro-1-propyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
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Description
6-fluoro-1-propyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C18H14FN3O2S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.07907603 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives, a key component of this compound, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The presence of a thiophene nucleus in the compound suggests that it may interact with its targets in a manner similar to other thiophene derivatives . For instance, some thiophene derivatives act as serotonin antagonists and are used in the treatment of Alzheimer’s .
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It’s important to note that the stability of boronic acids and their esters, which are often used in the design of new drugs, can be influenced by water, as these compounds are only marginally stable in water .
Result of Action
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of boronic acids and their esters, which are often used in the design of new drugs, can be influenced by water, as these compounds are only marginally stable in water . Therefore, the presence of water in the environment could potentially affect the action and stability of this compound.
Properties
IUPAC Name |
6-fluoro-1-propyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c1-2-7-22-10-13(16(23)12-9-11(19)5-6-14(12)22)18-20-17(21-24-18)15-4-3-8-25-15/h3-6,8-10H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTPNIFGXJUQIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.